Home > Products > Screening Compounds P73470 > [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)
[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) -

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

Catalog Number: EVT-10914035
CAS Number:
Molecular Formula: C56H79N15O9
Molecular Weight: 1106.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14), also known as RC-3095, is a synthetic analogue of the natural peptide bombesin. This compound is classified as a peptide and is notable for its modifications that enhance its biological activity. It has been studied extensively for its potential therapeutic applications, particularly in the context of inflammation and cancer.

Source

The compound is derived from bombesin, a peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). The modifications include a D-Tpi (D-thiophenyl) substitution at position 6 and a psi(CH2NH) linkage at position 13, which are designed to improve receptor binding and biological stability.

Classification
  • Compound Class: Peptide
  • IUPAC Name: (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[5,4-b]indole-3-carbonyl]amino]pentanediamide.
Synthesis Analysis

Methods

The synthesis of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) involves multiple steps, typically utilizing solid-phase peptide synthesis techniques. Key reagents include:

  • Dimethyl sulfoxide: Used as a solvent.
  • Polyethylene glycol 300: Acts as a stabilizer.
  • Tween 80: A surfactant that aids in solubilizing the compound.

Technical Details

The process generally includes:

  1. Coupling Amino Acids: Sequentially adding protected amino acids to a resin.
  2. Deprotection Steps: Removing protective groups after each coupling to expose reactive functionalities.
  3. Cleavage from Resin: Finalizing the synthesis by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular formula for [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) is C56H79N15O9C_{56}H_{79}N_{15}O_{9}, with a molecular weight of approximately 1106.3 g/mol. The structure features a complex arrangement of amino acids with specific stereochemistry that contributes to its biological function.

Data

Key structural data includes:

  • InChI Key: IUYCRRDHLJIJBB-QAGBKCHLSA-N
  • Isomeric SMILES: CC@@HNC(=O)C@HNC(=O)C@HNC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.
Chemical Reactions Analysis

Reactions

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) participates in various chemical reactions primarily involving interactions with bombesin and gastrin-releasing peptide receptors. These interactions can lead to receptor activation or inhibition depending on the context and concentration of the ligand.

Technical Details

The compound's design allows it to function as an antagonist for bombesin receptors, which are implicated in several physiological processes including tumor growth and inflammation. The mechanism often involves competitive inhibition where the analogue blocks natural ligand binding.

Mechanism of Action

Process

The mechanism of action for [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) primarily involves its interaction with bombesin receptors, specifically the gastrin-releasing peptide receptor. Upon binding, it triggers downstream signaling pathways that can modulate cellular responses such as proliferation and inflammation.

Data

Research indicates that this compound can inhibit tumor growth in models by blocking receptor-mediated signaling pathways associated with cancer progression. Studies have shown significant effects on cell signaling cascades involving phospholipase C and tyrosine kinases upon receptor activation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water without formulation aids.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 1106.3 g/mol.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels and temperatures.

Relevant analyses have demonstrated its stability in physiological conditions, making it suitable for biological applications.

Applications

Scientific Uses

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) has been extensively studied for its potential applications in:

  1. Anti-inflammatory Treatments: Demonstrated effectiveness in reducing inflammation in models of arthritis and ulcerative colitis.
  2. Cancer Research: Investigated as a therapeutic agent targeting bombesin receptors in various tumor types.
  3. Diagnostic Imaging: Potential use in radiolabeling for imaging techniques targeting bombesin receptor-positive tumors.

Research continues to explore the full therapeutic potential of this compound across different medical fields.

Introduction to Bombesin Receptor Pharmacology

Bombesin Peptide Family and Receptor Subtypes (Bombesin Receptor Type 1, Bombesin Receptor Type 2, Bombesin Receptor Type 3)

The bombesin peptide family comprises structurally related neuropeptides with diverse physiological functions. Bombesin itself is a 14-amino acid peptide originally isolated from amphibian skin (Bombina bombina), while its mammalian homologs include gastrin-releasing peptide and neuromedin B [1] [5] [9]. These peptides exert their biological effects through three primary G protein-coupled receptors:

  • Bombesin Receptor Type 1 (neuromedin B receptor): Preferentially binds neuromedin B and is implicated in thyroid function, behavioral responses, and satiety regulation [5] [6].
  • Bombesin Receptor Type 2 (gastrin-releasing peptide receptor): Displays high affinity for gastrin-releasing peptide and bombesin, mediating gastrointestinal motility, hormone secretion, and tumor growth [1] [6] [8].
  • Bombesin Receptor Type 3 (orphan receptor): Shares structural homology but lacks high-affinity endogenous ligands, though it influences glucose homeostasis and energy balance [5] [6] [8].

Table 1: Bombesin Receptor Subtypes and Key Characteristics

Receptor SubtypePrimary Endogenous LigandTissue DistributionPhysiological Functions
Bombesin Receptor Type 1Neuromedin BCNS, gastrointestinal tract, testisPituitary-thyroid regulation, satiety, anxiety behaviors
Bombesin Receptor Type 2Gastrin-releasing peptidePancreas, colon, prostate, breast, lungGastric acid secretion, pancreatic exocrine function, circadian rhythm
Bombesin Receptor Type 3Unknown (orphan receptor)CNS, pancreas, reproductive organsGlucose homeostasis, metabolic regulation, lung injury response

All three receptors signal primarily through Gαq/11 proteins, activating phospholipase C-beta. This catalyzes phosphatidylinositol 4,5-bisphosphate hydrolysis into inositol trisphosphate and diacylglycerol, triggering intracellular calcium mobilization and protein kinase C activation [1] [8]. This signaling cascade influences cellular proliferation, hormone secretion, and neural excitability [1] [5].

Role of Gastrin-Releasing Peptide Receptor (Gastrin-Releasing Peptide Receptor/Bombesin Receptor Type 2) in Physiological and Pathological Processes

The Gastrin-Releasing Peptide Receptor exhibits widespread expression in both the central nervous system and peripheral tissues. Physiologically, Gastrin-Releasing Peptide Receptor activation stimulates gastrin and cholecystokinin release, promoting gastric acid secretion and pancreatic enzyme output [1] [6]. Within the central nervous system, Gastrin-Releasing Peptide Receptor signaling modulates satiety, thermoregulation, anxiety responses, and circadian rhythms [1] [5] [6]. Pulmonary neuroendocrine cells release bombesin-like peptides during lung development and injury repair, with Gastrin-Releasing Peptide Receptor activation influencing bronchial epithelial proliferation and differentiation [1] [3].

Pathologically, Gastrin-Releasing Peptide Receptor overexpression occurs in numerous malignancies. Small-cell lung carcinomas express Gastrin-Releasing Peptide Receptor in 25-100% of cases, where it functions as an autocrine growth factor [8]. Similarly, prostate, breast, pancreatic, and gastrointestinal cancers frequently overexpress Gastrin-Releasing Peptide Receptor, promoting tumor progression through several mechanisms:

  • Direct mitogenic effects: Gastrin-Releasing Peptide Receptor activation stimulates tyrosine phosphorylation of epidermal growth factor receptor via matrix metalloproteinase-mediated release of transforming growth factor-alpha, activating extracellular signal-regulated kinase/mitogen-activated protein kinase pathways [8].
  • Angiogenesis induction: Bombesin-like peptides upregulate vascular endothelial growth factor expression in tumor microenvironments [3].
  • Metastatic promotion: Gastrin-Releasing Peptide Receptor signaling enhances cancer cell adhesion to laminin and increases β1-integrin expression, facilitating invasion [8].

Table 2: Pathological Significance of Gastrin-Releasing Peptide Receptor Overexpression

Tumor TypeDetection FrequencyFunctional RoleDownstream Pathways
Small-cell lung cancer60-100%Autocrine growth stimulationExtracellular signal-regulated kinase activation, epidermal growth factor receptor transactivation
Prostate cancer50-100%Cell proliferation, angiogenesisSrc-dependent matrix metalloproteinase activation, vascular endothelial growth factor upregulation
Breast cancer30-70%Metastasis promotionβ1-integrin expression, adhesion molecule modulation
Pancreatic cancer40-75%Invasion enhancementCalcium mobilization, protein kinase C activation

Rationale for Developing [D-Tpi⁶, Leu¹³ ψ(CH₂NH)-Leu¹⁴]bombesin-(6-14) as a Selective Antagonist

The development of [D-Tpi⁶, Leu¹³ ψ(CH₂NH)-Leu¹⁴]bombesin-(6-14) (research code RC-3095) addressed critical limitations in bombesin receptor pharmacology. Native bombesin peptides lack receptor subtype selectivity and undergo rapid enzymatic degradation in vivo, limiting their research and therapeutic utility [1] [7]. Furthermore, the absence of tyrosine residues in natural bombesin precludes efficient radioiodination for receptor imaging studies [1]. These challenges necessitated synthetic analogues with enhanced receptor selectivity, metabolic stability, and capacity for radiolabeling.

RC-3095 incorporates three strategic modifications to the native bombesin(6-14) sequence:

  • D-Tpi⁶ substitution: Incorporation of D-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid at position 6 enhances Gastrin-Releasing Peptide Receptor binding affinity while conferring resistance to aminopeptidases [10]. The D-configuration prevents chiral recognition by proteases without disrupting receptor interaction.
  • ψ(CH₂NH) pseudopeptide bond: Replacement of the Leu¹³-Leu¹⁴ amide bond with a reduced peptide bond (CH₂NH) creates a protease-resistant isostere that maintains bioactive conformation while inhibiting endopeptidase cleavage [7].
  • C-terminal optimization: The Leu¹⁴ modification stabilizes the critical receptor-binding domain while eliminating agonist activity [2] [10].

These modifications yielded a compound with nanomolar affinity for Gastrin-Releasing Peptide Receptor (inhibition constant = 0.2-1.4 nM) and exceptional selectivity (>10,000-fold over Bombesin Receptor Type 1 and Bombesin Receptor Type 3) [7] [10]. Functionally, RC-3095 demonstrates potent antagonist activity across diverse assays:

  • Inhibits gastrin-releasing peptide-stimulated amylase release from rat pancreatic acini (half-maximal inhibitory concentration < 1 nM) [2]
  • Suppresses gastrin-releasing peptide-induced [³H]thymidine incorporation in Swiss 3T3 fibroblasts (half-maximal inhibitory concentration < 1 nM) [2] [10]
  • Blocks bombesin-mediated extracellular signal-regulated kinase phosphorylation in human tumor cell lines [7]

This pharmacological profile established RC-3095 as a valuable tool for investigating Gastrin-Releasing Peptide Receptor function in physiological and pathological processes. Its high selectivity enables discrimination between bombesin receptor subtypes, addressing the confounding variable of cross-reactivity observed with earlier bombesin analogues like [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) [7]. Furthermore, its stability profile permits in vivo applications, facilitating research into tumor targeting, receptor imaging, and therapeutic interventions [3] [7].

Properties

Product Name

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide

Molecular Formula

C56H79N15O9

Molecular Weight

1106.3 g/mol

InChI

InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1

InChI Key

IUYCRRDHLJIJBB-QAGBKCHLSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.